REACTION_CXSMILES
|
[N:1]1[N:2]2[CH2:11][CH2:10][CH2:9][C:3]2=[CH:4][C:5]=1C(O)=O.C([N:14]([CH2:17]C)CC)C.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:26])=CC=1.[C:36]([OH:40])([CH3:39])([CH3:38])[CH3:37]>>[N:1]1[N:2]2[CH2:11][CH2:10][CH2:9][C:3]2=[CH:4][C:5]=1[NH:14][C:17](=[O:26])[O:40][C:36]([CH3:39])([CH3:38])[CH3:37]
|
Name
|
|
Quantity
|
197.6 mg
|
Type
|
reactant
|
Smiles
|
N=1N2C(=CC1C(=O)O)CCC2
|
Name
|
|
Quantity
|
262.6 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 25-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser
|
Type
|
CUSTOM
|
Details
|
flush
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
purified with Combiflash (A: 1% NH4HCO3/water, B
|
Name
|
|
Type
|
product
|
Smiles
|
N=1N2C(=CC1NC(OC(C)(C)C)=O)CCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 mg | |
YIELD: PERCENTYIELD | 15.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |